

Application Note: Dissipation Kinetics Study Protocol for Clethodim Residues

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Compound of Interest

Compound Name: C-Demethyl Clethodim

CAS No.: 112301-96-9

Cat. No.: B123033

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Abstract & Scope

This protocol defines the methodology for determining the dissipation kinetics of Clethodim and its major metabolites (Clethodim sulfoxide and Clethodim sulfone) in soil and plant matrices.[1] [2] Clethodim is a cyclohexanedione oxime herbicide known for its rapid degradation and photolability. Unlike routine residue monitoring which often converts all metabolites to a common moiety (dimethyl ester sulfone), dissipation kinetics studies require the individual quantification of the parent and its metabolites to map the degradation pathway and calculate specific half-lives ().

This guide utilizes a modified QuEChERS extraction coupled with LC-MS/MS, compliant with OECD Guideline 307 (Aerobic and Anaerobic Transformation in Soil) and SANTE/11312/2021 analytical quality control standards.

Chemical Mechanism & Instability (The "Why")

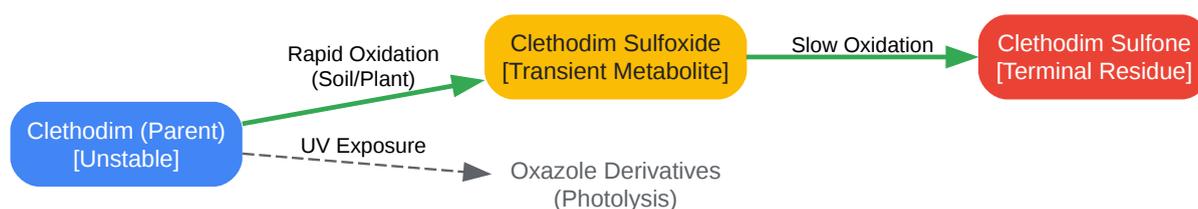
Expert Insight: The primary challenge with Clethodim is its "hit-and-run" nature. The parent compound contains a labile oxime-O-ether bond and a sulfide group.

- Oxidation: The sulfide group rapidly oxidizes to a Sulfoxide (transient) and subsequently to a Sulfone (more stable).

- Isomerization: The oxime bond can isomerize between E and Z forms, often requiring summation of peak areas or optimized chromatography to resolve/merge them.
- Implication: Sampling intervals must be weighted heavily toward the first 7 days. A standard 30-day linear sampling schedule will likely miss the degradation curve of the parent compound entirely.

Metabolic Pathway Visualization

The following diagram illustrates the degradation pathway that this protocol tracks.



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Caption: Primary degradation pathway of Clethodim in aerobic soil conditions. The protocol targets the quantification of the Blue, Yellow, and Red nodes.

Phase 1: Experimental Design (Field & Sampling)

Field Plot Design

- Replicates: Minimum of 3 treatment plots and 1 control plot.
- Application: Apply Clethodim formulation at the maximum label rate.
- Buffer Zone: >1 meter between plots to prevent spray drift contamination.

Sampling Schedule (Critical)

Due to the short half-life (

days), the sampling schedule is logarithmic rather than linear.

Time Point	Rationale
T-0 (2 hours)	Establish initial concentration () after spray dries. Essential for accurate kinetic modeling.
T-1 (Day 1)	Capture rapid initial loss (volatilization/photolysis).
T-3 (Day 3)	Expected window for parent compound.
T-7 (Day 7)	Transition phase: Parent low, Sulfoxide peaking.
T-14 (Day 14)	Sulfone dominance phase.
T-21, T-30	Terminal residue phase.

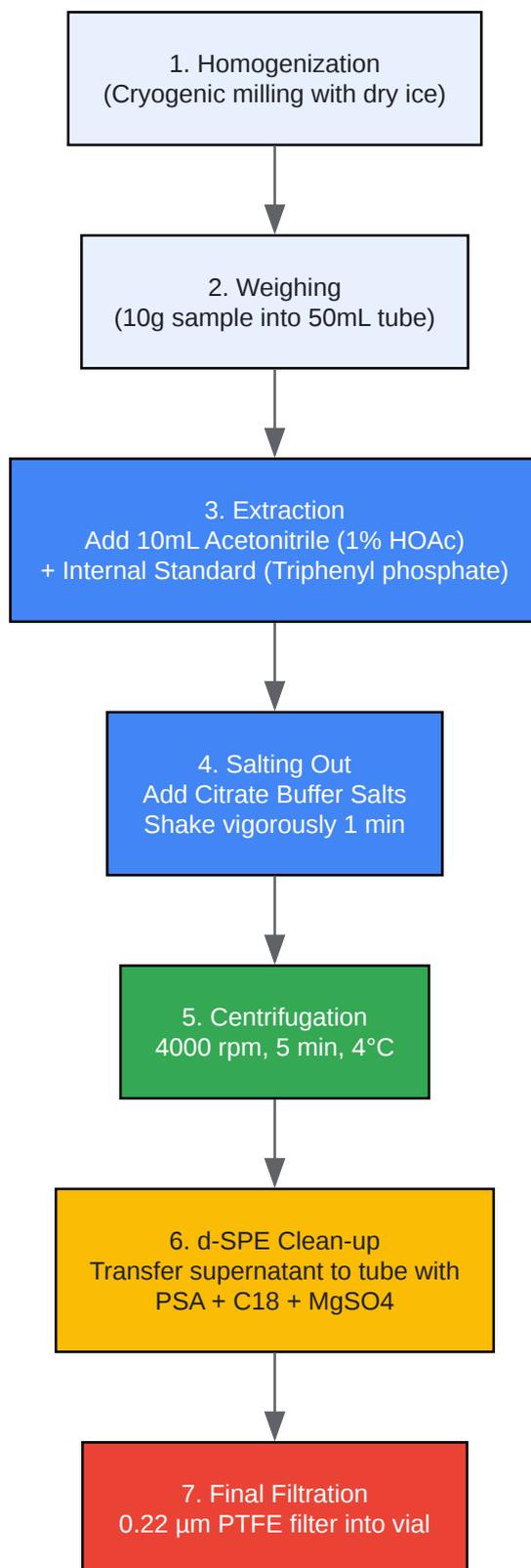
Phase 2: Sample Preparation (Modified QuEChERS)

Expert Insight: We utilize the Citrate-Buffered QuEChERS method (EN 15662). Unbuffered methods can lead to degradation of the pH-sensitive parent compound during the extraction exotherm.

Reagents[3]

- Extraction Solvent: Acetonitrile (LC-MS grade) with 1% Acetic Acid (stabilizes the molecule).
- Salts: 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate.
- Clean-up (d-SPE): 150mg MgSO₄ + 25mg PSA (Primary Secondary Amine) + 25mg C18.
 - Note: C18 is added to remove lipid/wax interferences common in oilseed crops (soybean/rape) often treated with Clethodim.

Step-by-Step Workflow



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Caption: Modified QuEChERS workflow optimized for labile herbicide extraction.

Phase 3: Instrumental Analysis (LC-MS/MS)

System: Agilent 6400 Series or Sciex Triple Quad 5500. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 μ m). Ionization: ESI Positive Mode (ESI+).[3]

Mobile Phase Strategy

- Solvent A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
 - Reason: Ammonium formate facilitates the formation of

and

adducts, improving sensitivity.
- Solvent B: Acetonitrile (or Methanol).

MRM Transitions (Quantification & Confirmation)

Note: Collision energies (CE) are indicative and must be optimized per instrument.

Analyte	Precursor ()	Product Quant ()	Product Qual ()	CE (eV)
Clethodim	360.2	164.1	268.2	15 / 25
Clethodim Sulfoxide	376.2	164.1	284.1	18 / 28
Clethodim Sulfone	392.2	164.1	107.1	20 / 30

Phase 4: Data Analysis & Kinetic Modeling

To determine the dissipation rate, data is fitted to a First-Order Kinetic Model (SFO - Single First Order).

Calculation Steps

- Summation (Optional but Recommended for Regulations):

Note: Regulatory bodies often view the "Total Toxic Residue" (TTR). However, for mechanistic study, plot individual curves.

- Kinetic Equation:

Where:

- = Concentration at time

(mg/kg)

- = Initial concentration (mg/kg)

- = Dissipation rate constant (

)

- Half-Life Calculation (

):

- Acceptance Criteria:

- Coefficient of determination (

) should be

for the model to be considered valid.

- Recovery rates for QA/QC samples must be between 70% and 120% (SANTE/11312/2021).

References

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